Enhanced Solubility in Organic Media vs. Alkyl-Substituted Ureas
Branched dialkylureas bearing methoxyethyl side chains exhibit markedly higher solubility in organic solvents compared to their simple alkyl counterparts. While N,N'-dimethylurea is highly water-soluble (765 g/L at 21.5°C) but poorly soluble in nonpolar organic media, the target compound demonstrates enhanced solubility in heptane and other organic solvents, forming highly viscous solutions due to supramolecular polymerization [1]. This property is directly attributed to the presence of ether oxygen atoms in the side chains, which modulate the compound's polarity and self-assembly behavior .
| Evidence Dimension | Organic solvent solubility and solution viscosity |
|---|---|
| Target Compound Data | Forms highly viscous solutions in heptane (qualitative observation); density = 1.027 g/cm³ (calculated) |
| Comparator Or Baseline | N,N'-Dimethylurea: water solubility = 765 g/L at 21.5°C; poorly soluble in nonpolar organic solvents |
| Quantified Difference | Qualitative difference: target compound exhibits significantly enhanced solubility in organic media compared to simple alkyl ureas |
| Conditions | Class-level comparison based on studies of N,N′-disubstituted ureas in heptane and other organic solvents |
Why This Matters
For applications requiring solubility in organic solvents (e.g., organocatalysis, polymer processing, or non-aqueous formulations), N,N'-bis(2-methoxyethyl)urea offers a distinct advantage over highly water-soluble but organic-insoluble analogs like N,N'-dimethylurea.
- [1] de Loos, M., et al. (2003). N,N′-Disubstituted Ureas: Influence of Substituents on the Formation of Supramolecular Polymers. Chemistry – A European Journal, 9(14), 3331-3341. View Source
